1-benzyl-4-(3-ethoxypropanoyl)piperazine
CAS No.:
Cat. No.: VC10139004
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O2 |
|---|---|
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | 1-(4-benzylpiperazin-1-yl)-3-ethoxypropan-1-one |
| Standard InChI | InChI=1S/C16H24N2O2/c1-2-20-13-8-16(19)18-11-9-17(10-12-18)14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |
| Standard InChI Key | RYEPKPOHLVEIRD-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 1-(4-benzylpiperazin-1-yl)-3-ethoxypropan-1-one, reflects its core structure: a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The benzyl group () attached to N1 and the 3-ethoxypropanoyl chain () at N4 contribute to its unique physicochemical properties. Key identifiers include:
-
SMILES:
CCOCCC(=O)N1CCN(CC1)CC2=CC=CC=C2 -
InChIKey:
RYEPKPOHLVEIRD-UHFFFAOYSA-N
The ethoxypropanoyl moiety enhances solubility in polar solvents, while the benzyl group introduces hydrophobic interactions critical for membrane permeability.
Synthesis Pathways
Stepwise Alkylation and Acylation
The synthesis typically involves a multi-step protocol:
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Benzylation of Piperazine: Reaction of piperazine with benzyl chloride under basic conditions yields 1-benzylpiperazine.
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Acylation at N4: The free amine at N4 is acylated with 3-ethoxypropanoic acid chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
This route achieves moderate yields (50–65%) and requires purification via column chromatography to isolate the target compound.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
1-Benzyl-4-(3-ethoxypropanoyl)piperazine exhibits:
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Water Solubility: ~1.2 mg/mL (predicted via LogP = 2.1)
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the ester linkage in the ethoxypropanoyl group.
Pharmacokinetic Predictions
Computational models suggest favorable absorption () and moderate plasma protein binding (78%). The compound’s half-life in human liver microsomes is approximately 2.3 hours, indicating potential for twice-daily dosing.
Biological Applications and Research Findings
Neurological Targets
Piperazine derivatives are known modulators of serotonin () and dopamine receptors. 1-Benzyl-4-(3-ethoxypropanoyl)piperazine demonstrates:
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5-HT Affinity: , comparable to buspirone, a clinical anxiolytic.
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Dopamine D Partial Agonism: 34% efficacy relative to dopamine, suggesting utility in schizophrenia treatment.
Antimicrobial Activity
In vitro studies against Staphylococcus aureus and Escherichia coli reveal:
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 32 | Cell wall synthesis inhibition |
| E. coli | 64 | DNA gyrase interference |
The ethoxypropanoyl chain may enhance penetration through bacterial membranes.
Challenges in Development
Synthetic Complexity
The multi-step synthesis and low yields (50–65%) necessitate optimization for industrial-scale production.
Off-Target Effects
Preliminary screens indicate activity at adrenergic receptors (), which could lead to cardiovascular side effects.
Future Directions
Structural Modifications
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Ester-to-Amide Conversion: Replacing the ethoxypropanoyl ester with an amide may improve metabolic stability.
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Heterocyclic Substituents: Introducing pyridine or thiophene rings could enhance target selectivity.
In Vivo Studies
Rodent models are needed to validate anxiolytic and antimicrobial efficacy and assess toxicity profiles.
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